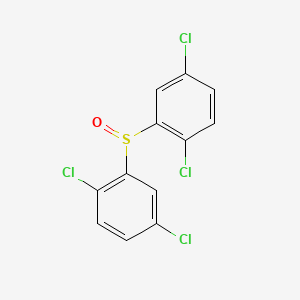

Bis(2,5-dichlorophenyl) sulfoxide

Description

Contextualization of Sulfoxides within Organic Chemistry Research

Organosulfur compounds, particularly those with a sulfur(IV) center, have long been a cornerstone of organic chemistry, offering a wide range of synthetic transformations. acs.orgacs.org Among these, sulfoxides represent a critical functional group, characterized by a sulfinyl group (S=O) bonded to two organic substituents. The geometry of sulfoxide (B87167) molecules is typically trigonal pyramidal, which includes a nonbonded electron pair on the sulfur atom. wikipedia.org

The most widely used sulfoxide in commercial applications is dimethyl sulfoxide (DMSO), a highly polar aprotic solvent known for its ability to dissolve a broad spectrum of polar and nonpolar compounds. wikipedia.orgchemicalbook.comgaylordchemical.com The versatility of the sulfoxide group extends far beyond its use as a solvent. Sulfoxides are pivotal intermediates in numerous organic reactions. acs.org A primary route for their synthesis is the controlled oxidation of the corresponding sulfides. researchgate.netorganic-chemistry.org This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or periodic acid catalyzed by ferric chloride. organic-chemistry.org The challenge in these reactions often lies in preventing overoxidation to the corresponding sulfone. nih.gov

Bis(2,5-dichlorophenyl) sulfoxide is an example of a diarylsulfoxide, where the sulfinyl group is bonded to two dichlorophenyl rings. Its unique electronic and steric properties, conferred by this specific structure, make it a subject of interest in chemical research.

Significance of Dichlorophenyl Moieties in Chemical Architecture

The incorporation of halogen atoms, particularly chlorine, into molecular frameworks is a powerful strategy in chemical and pharmaceutical design. Chlorine is a key component in a vast number of industrial and pharmaceutical chemicals; for instance, over 250 FDA-approved drugs contain chlorine. nih.gov The presence of chlorine can profoundly influence a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

Below are the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,4-dichloro-2-(2,5-dichlorophenyl)sulfinylbenzene | |

| CAS Number | 602305-54-4 | |

| Molecular Formula | C12H6Cl4OS | |

| Molecular Weight | 340.0 g/mol |

Overview of Research Paradigms for Complex Halogenated Diarylsulfoxides

The synthesis of complex diarylsulfoxides, including halogenated derivatives, is an active area of research. Methodologies for forming the aryl-sulfur bond are diverse, with modern approaches focusing on efficiency and sustainability. researchgate.net Palladium-catalyzed arylation of sulfenate anions is one such method for producing diaryl sulfoxides. acs.org Another approach involves the use of hypervalent iodine reagents, which are valued for their mild oxidative properties and low toxicity, to mediate C-S bond formation. researchgate.net

For this compound specifically, the documented synthetic route involves the direct oxidation of its corresponding sulfide (B99878) precursor, Bis(2,5-dichlorophenyl) sulfide. This reaction highlights a common paradigm in sulfoxide synthesis where control of the oxidation state is paramount.

| Reaction | Reagents/Conditions | Product | Source |

| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) | This compound | |

| Reduction | bis(catecholato)diboron (B79384) (B₂cat₂), toluene, 100°C | Bis(2,5-dichlorophenyl) sulfide |

Research into the chemical reactivity of this compound has demonstrated its ability to undergo reduction back to the sulfide form. This reversible oxidation-reduction capability is characteristic of the sulfoxide functional group.

Furthermore, initial research indicates that this compound possesses significant antimicrobial properties. The presence of the chlorine substituents is thought to enhance its reactivity, making it effective against various bacterial strains. The proposed mechanism of action involves the sulfoxide group's ability to form reactive oxygen species (ROS), which can disrupt microbial cellular processes. This suggests its potential as a lead compound for the development of new antimicrobial agents.

Diverse Synthetic Routes to Diarylsulfoxides

The preparation of diaryl sulfoxides can be approached through several distinct synthetic strategies. The most common and direct method involves the controlled oxidation of the corresponding diaryl sulfide. Alternatively, coupling reactions can be employed to construct the diaryl sulfoxide framework from smaller molecular fragments. A third approach involves the use of sulfinyl halides as precursors.

The oxidation of diaryl sulfides is the most straightforward and widely utilized method for the synthesis of diaryl sulfoxides. The primary challenge in this approach is to achieve selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone. This has led to the development of a wide array of stoichiometric and catalytic oxidation systems.

A variety of stoichiometric oxidants have been employed for the selective oxidation of sulfides to sulfoxides. Hydrogen peroxide is a common and environmentally benign oxidant. A green and highly selective method for the oxidation of organic sulfides to their corresponding sulfoxides utilizes hydrogen peroxide in glacial acetic acid under transition-metal-free and mild conditions, often resulting in excellent yields (90-99%) nih.govmdpi.com.

Another effective stoichiometric oxidant is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which can be used without any catalyst or additive under mild conditions. The selectivity of the reaction can be controlled by the choice of solvent; sulfoxides are obtained in excellent yields in ethanol, while sulfones are the major product in water dntb.gov.ua.

Catalytic systems offer the advantage of using a smaller amount of a catalyst with a stoichiometric amount of a terminal oxidant, often leading to improved selectivity and milder reaction conditions.

Metal-based catalysts are widely used for sulfide oxidation. For instance, a recyclable silica-based tungstate interphase catalyst has been shown to effectively catalyze the selective oxidation of various aromatic and aliphatic sulfides to sulfoxides and sulfones in good to excellent yields using 30% hydrogen peroxide at room temperature organic-chemistry.org. Another example involves the use of a dendritic phosphomolybdate hybrid as a catalyst with aqueous hydrogen peroxide as the oxidant mdpi.com. The mechanism of metal-catalyzed sulfoxidation often involves the coordination of the sulfide to the metal center, followed by an oxygen transfer from a metal-peroxo species mdpi.com.

Solvent-controlled selective oxidation of aromatic sulfides using molecular oxygen as the oxidant has also been developed. In this catalyst-free system, the choice of a high-boiling-point ether as the solvent can direct the reaction to selectively produce either sulfoxides or sulfones ccspublishing.org.cnbohrium.com.

Table 1: Comparison of Catalytic Systems for Sulfide Oxidation

| Catalyst System | Oxidant | Solvent | Selectivity | Key Features |

| Silica-based tungstate | 30% H₂O₂ | CH₂Cl₂/MeOH | High for sulfoxides or sulfones | Recyclable catalyst, room temperature organic-chemistry.org |

| Dendritic phosphomolybdate | 30% H₂O₂ | 95% EtOH | High for sulfoxides or sulfones | Recyclable catalyst, mild conditions mdpi.com |

| None (solvent-controlled) | Molecular O₂ | BBE or PEGDME | High for sulfones or sulfoxides | Catalyst-free, green oxidant ccspublishing.org.cnbohrium.com |

Chemoselectivity is a critical aspect of sulfide oxidation, especially when other oxidizable functional groups are present in the molecule. The development of chemoselective methods aims to specifically oxidize the sulfur atom without affecting other sensitive moieties.

A notable example of a chemoselective system is the use of a recoverable silica-based tungstate interphase catalyst with 30% hydrogen peroxide, which demonstrates selective oxidation of sulfides without epoxidation of co-existing double bonds organic-chemistry.org. Similarly, the transition-metal-free oxidation with hydrogen peroxide in glacial acetic acid has been shown to be chemoselective, leaving benzylic C-H bonds and carbon-carbon double bonds intact nih.govmdpi.com.

An alternative to the oxidation of pre-formed sulfides is the construction of the diaryl sulfoxide through coupling reactions. Palladium-catalyzed reactions have emerged as a powerful tool for this purpose.

One such method involves the palladium-catalyzed S-arylation of a sulfenate anion. In this approach, diaryl sulfoxides can be synthesized from aryl benzyl (B1604629) sulfoxides and aryl chlorides. The reaction proceeds through three sequential catalytic cycles, all promoted by a NiXantPhos-based palladium catalyst nih.govacs.org. This method tolerates a variety of functional groups nih.govacs.org.

Another palladium-catalyzed approach for the synthesis of diaryl sulfones, which are related to sulfoxides, involves a three-component coupling of an aryl lithium species, an aryl or vinyl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) nih.gov. While this method produces sulfones, it highlights the utility of palladium catalysis in forming C-S bonds.

The reaction of sulfinyl chlorides with aromatic compounds represents a direct method for the formation of the aryl-sulfoxide bond. A one-pot process for the synthesis of unsymmetrical sulfoxides has been developed using organometallic nucleophiles and sulfur dioxide acs.org. In this method, sulfur dioxide, delivered from the surrogate DABSO, reacts with a Grignard or organolithium reagent to form a sulfinate intermediate. This intermediate is then converted in situ to a sulfinate silyl ester using trimethylsilyl chloride (TMS-Cl), which then reacts with a second organometallic reagent to yield the unsymmetrical sulfoxide acs.org.

Another approach involves the metal-free C-H thioarylation of arenes using methyl sulfoxides. In this protocol, the methyl sulfoxide is activated with an agent like trifluoromethanesulfonic anhydride (B1165640), forming a highly electrophilic species that reacts with an arene to ultimately form a diaryl sulfide, which can then be oxidized to the diaryl sulfoxide rsc.orgresearchgate.net.

Synthetic Pathways and Precursor Chemistry of this compound

The synthesis of this compound, a symmetrical diaryl sulfoxide, involves a multi-step process that begins with the strategic design and synthesis of its precursors. This article delves into the synthetic methodologies employed in the preparation of this compound, with a particular focus on the synthesis of 2,5-dichlorothiophenol derivatives and the subsequent controlled sulfoxidation reactions. Furthermore, it will explore the broader context of asymmetric synthesis approaches that are of general relevance for obtaining chiral sulfoxides.

Structure

3D Structure

Properties

CAS No. |

602305-54-4 |

|---|---|

Molecular Formula |

C12H6Cl4OS |

Molecular Weight |

340.0 g/mol |

IUPAC Name |

1,4-dichloro-2-(2,5-dichlorophenyl)sulfinylbenzene |

InChI |

InChI=1S/C12H6Cl4OS/c13-7-1-3-9(15)11(5-7)18(17)12-6-8(14)2-4-10(12)16/h1-6H |

InChI Key |

VXQDGGDULGSCDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structure Analysis

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. rsc.org Several techniques can be employed to grow single crystals of organic compounds like Bis(2,5-dichlorophenyl) sulfoxide (B87167).

One common and effective method is slow evaporation . muohio.eduufl.edu This involves dissolving the compound in a suitable solvent to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days or even weeks. muohio.eduyoutube.com As the solvent evaporates, the concentration of the solute increases, eventually leading to supersaturation and the formation of crystals. The choice of solvent is crucial and can significantly impact the quality of the resulting crystals. ufl.edu

Another widely used technique is vapor diffusion . ufl.edu In this method, a concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Slow cooling is another viable option. ufl.edu A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. ufl.edu As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. The rate of cooling is a critical parameter that needs to be carefully controlled to obtain well-formed crystals.

Finally, for compounds that are difficult to crystallize from solution, techniques such as melt crystallization or sublimation can be considered. rsc.org

Chemical Reactivity and Mechanistic Investigations of Bis 2,5 Dichlorophenyl Sulfoxide

Reactivity Profiles of Diarylsulfoxides

Diarylsulfoxides, including bis(2,5-dichlorophenyl) sulfoxide (B87167), are a class of organosulfur compounds characterized by a sulfoxide group bonded to two aryl substituents. The reactivity of these compounds is largely dictated by the nature of the sulfinyl group (S=O) and the electronic properties of the attached aryl rings. The presence of electron-withdrawing groups, such as the chlorine atoms in bis(2,5-dichlorophenyl) sulfoxide, enhances the stability of the molecule and influences its reactivity in various chemical transformations.

The reduction of the sulfoxide moiety to a sulfide (B99878) is a fundamental transformation for diarylsulfoxides. This deoxygenation can be achieved using a variety of reducing agents and conditions, often with high chemoselectivity.

A notable method for the reduction of this compound involves the use of bis(catecholato)diboron (B79384) (B₂cat₂). This reaction proceeds without the need for catalysts or additives, highlighting an efficient and operationally simple pathway. acs.org The mechanism is believed to involve the coordination of the sulfoxide oxygen to the Lewis acidic boron center, followed by a 1,2-migration of a boryl group to the oxygen, which ultimately releases the corresponding sulfide, bis(2,5-dichlorophenyl) sulfide.

Other common reagents for sulfoxide reduction tolerate a range of functional groups, making them suitable for complex molecule synthesis. acs.org These include combinations like triflic anhydride (B1165640) with potassium iodide, and sodium borohydride (B1222165) with iodine. nih.gov In some biological systems, such as in human metabolism, sulfoxides like bis(2-hydroxy-3,5-dichlorophenyl)sulfoxide are reduced to the corresponding sulfide and subsequently conjugated with glucuronic acid for excretion. researchgate.net Theoretical studies on the reduction of sulfoxides by thiols suggest the formation of a sulfurane intermediate as a rate-limiting step.

Table 1: Selected Reagents for the Reduction of Diarylsulfoxides

| Reagent/System | Conditions | Comments |

| Bis(catecholato)diboron (B₂cat₂) | Toluene, 100°C, 8 hours | Effective for this compound; no catalyst needed. acs.org |

| Triflic anhydride / KI | Acetonitrile, Room Temp. | Excellent yields, chemoselective, tolerates various functional groups. nih.gov |

| NaBH₄ / I₂ | Anhydrous THF | Excellent yields, chemoselective deoxygenation. nih.gov |

| SOCl₂ / Ph₃P | THF, Room Temp. | Mild conditions, provides sulfides in excellent yields. nih.gov |

| 3-mercaptopropionic acid / NBS or I₂ | MeCN, Room Temp. | Catalytic amounts of NBS or I₂ are used. nih.gov |

Diarylsulfoxides can be readily oxidized to the corresponding diarylsulfones, which represents the highest oxidation state for the sulfur atom in this series. This transformation is a key reaction in organic synthesis, as sulfones are important structural motifs in many pharmaceuticals and agrochemicals. researchgate.net

The oxidation of sulfides is the most common route to both sulfoxides and sulfones. researchgate.net The selective oxidation to a sulfone requires overcoming the stability of the intermediate sulfoxide. A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being an economical and environmentally benign choice. nih.gov The selectivity towards the sulfone can often be controlled by the reaction conditions and the use of specific catalysts. For example, using 30% hydrogen peroxide, niobium carbide can act as a catalyst to efficiently produce sulfones, whereas tantalum carbide under similar conditions favors the formation of sulfoxides.

Electrochemical methods also provide a pathway for the oxidation of diaryl sulfides to sulfones. By adjusting the current and solvent, one can selectively obtain either the sulfoxide or the sulfone. For instance, a constant current of 10 or 20 mA in methanol (B129727) favors the formation of the sulfone.

Table 2: Common Oxidizing Systems for Sulfoxide to Sulfone Conversion

| Oxidizing Agent/System | Catalyst/Conditions | Key Features |

| Hydrogen Peroxide (H₂O₂) | Niobium carbide | Efficiently affords sulfones. |

| Hydrogen Peroxide (H₂O₂) | Sodium tungstate, phenylphosphonic acid, methyltrioctylammonium hydrogensulfate | High yields, tolerates alcohol and olefin moieties. nih.gov |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl acetate | Metal-free, environmentally benign, no sulfoxide intermediate observed. |

| Selectfluor | Acetonitrile/Water | Eco-friendly, nearly quantitative yields. |

| Electrochemical Oxidation | Constant current (10-20 mA), MeOH | Oxygen is derived from water. |

The sulfinyl group of diarylsulfoxides can participate in reactions where it functions as a leaving group or as an activating moiety for transformations on the aryl rings. The sulfinyl group is considered a valuable chiral auxiliary in asymmetric synthesis due to its ability to be easily introduced and removed.

In aromatic nucleophilic substitution reactions, the sulfinyl group can act as a leaving group. Its mobility is comparable to or greater than the corresponding sulfonyl group, particularly when activated by ortho-nitro substituents.

The Pummerer rearrangement is a classic reaction where a sulfoxide, typically an alkyl sulfoxide with an α-hydrogen, rearranges to an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride. researchgate.net While the classic Pummerer reaction is not directly applicable to diaryl sulfoxides lacking α-hydrogens, related "interrupted" Pummerer-type reactions can occur where a nucleophile attacks the activated sulfoxide intermediate directly at the sulfur atom. acs.org This can lead to the formation of sulfonium (B1226848) salts which can act as transient leaving groups in cross-coupling reactions. acs.org

Furthermore, the sulfoxide group can act as a directing group in transition metal-catalyzed C-H activation of the arene rings. This allows for the regioselective functionalization of the aryl rings, after which the sulfinyl group can be removed or converted, demonstrating its utility as a "traceless" directing group. The use of β-sulfinyl esters as precursors allows for the generation of sulfenate anions, which can then react with various electrophiles, showcasing the sulfinyl moiety's role in forming new bonds.

Mechanistic Studies of this compound Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new synthetic applications. Mechanistic studies often focus on identifying transient species and understanding the electronic effects of the substituents.

The transformations of diarylsulfoxides often proceed through highly reactive intermediates. In the presence of strong acids, for example, the mechanism for decomposition involves the initial protonation of the sulfoxide oxygen, followed by the cleavage of the S-O bond.

In reactions mediated by activating agents like triflic anhydride, oxodisulfonium (S-O-S) dication intermediates have been proposed. researchgate.net These intermediates are implicated in oxygen-exchange reactions between sulfoxides. researchgate.net Isotopic labeling experiments have been instrumental in supporting the formation of such species. researchgate.net

The Pummerer reaction and its variants proceed via the formation of a key thionium (B1214772) ion intermediate after activation of the sulfoxide. In interrupted Pummerer reactions, the direct attack of a nucleophile on the activated sulfoxide leads to sulfonium intermediates. In some cases, particularly in biological systems or under photochemical conditions, the formation of radical species or sulfenic acids from sulfoxides has been suggested as a key mechanistic step. The one-electron oxidation of related diaryl disulfides can lead to the formation of radical cations, which are highly reactive intermediates. The stability and structure of these radical cations have been studied using techniques like EPR spectroscopy and X-ray diffraction, revealing delocalization of the unpaired electron across the aromatic π-system.

The sulfoxide group can be involved in both oxidative and reductive electron transfer. The electron-withdrawing nature of the dichlorophenyl groups in this compound is expected to influence its redox potentials. In palladium-catalyzed reactions, the electronic properties imparted by these substituents can accelerate certain steps of the catalytic cycle.

Studies on the oxidation of aryl sulfides to sulfoxides promoted by nonheme iron(IV)-oxo complexes indicate an electron transfer mechanism. acs.org The sulfoxide group can also participate in photoactivated processes, where it can lead to the formation of reactive oxygen species (ROS) through electron transfer, a mechanism that contributes to its antimicrobial activity. The electrochemical behavior of complexes immobilized on electrodes, such as bis(2,2'-bipyridyl)copper(II), has been studied to understand their electrocatalytic activity, which involves electron transfer processes. researchgate.net The study of radical cations derived from related organosulfur compounds further underscores the importance of single-electron transfer (SET) pathways in the chemistry of these molecules.

Stereochemical Outcomes in Sulfoxide Transformations

The sulfoxide group in this compound is a key functional moiety that can participate in a variety of chemical transformations. Given that the sulfur atom is a stereocenter, the outcomes of these reactions, particularly in terms of stereoselectivity, are of significant interest.

One of the fundamental transformations of sulfoxides is their oxidation to sulfones or reduction to sulfides. The oxidation of the parent bis(2,5-dichlorophenyl) sulfide to the sulfoxide can be achieved using various oxidizing agents. While specific studies on the stereoselective oxidation to produce enantiomerically enriched this compound are not extensively documented, the general methodology for asymmetric oxidation of sulfides to sulfoxides is well-established, often employing chiral reagents or catalysts. organic-chemistry.orgbeilstein-journals.org

A notable reaction of sulfoxides is the Pummerer rearrangement, which involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. numberanalytics.comwikipedia.org For aryl sulfoxides bearing electron-withdrawing groups, such as the dichlorophenyl groups in the target molecule, these reactions can exhibit a degree of stereospecificity. Studies on optically active cyanomethyl aryl sulfoxides have shown that the Pummerer reaction can proceed with partial transfer of asymmetry from the sulfur atom to the α-carbon. oup.comcapes.gov.br This suggests that if this compound were to undergo a Pummerer-type reaction, some degree of stereochemical control at a neighboring carbon atom could be anticipated, proceeding through a proposed intimate ion-pair mechanism. oup.com The general mechanism involves the acylation of the sulfoxide, followed by elimination to form a thionium ion, which is then attacked by a nucleophile. numberanalytics.comwikipedia.org

The stereochemical integrity and the potential for chiral induction make this compound, particularly in its enantiomerically pure form, a candidate for use as a chiral auxiliary in asymmetric synthesis, a role well-established for other chiral sulfoxides.

Substitution Reactions on the Dichlorophenyl Rings

The two 2,5-dichlorophenyl rings in this compound are susceptible to substitution reactions, with the regiochemical outcome being dictated by the directing effects of the existing substituents: the two chlorine atoms and the sulfoxide group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. In the case of this compound, we have two types of substituents to consider: the chloro groups and the sulfinyl group.

Chloro Group: Halogens are deactivating yet ortho, para-directing. libretexts.orgpressbooks.pub This means they slow down the rate of electrophilic substitution compared to benzene but direct incoming electrophiles to the positions ortho and para to themselves.

Sulfinyl Group (-SOAr): The sulfinyl group is generally considered a deactivating and meta-directing group. libretexts.org This is due to its inductive electron-withdrawing nature.

In the 2,5-dichlorophenyl ring, the positions open for substitution are C3, C4, and C6. The directing effects are as follows:

The chlorine at C2 directs to C3 (meta), C4 (para), and C6 (ortho).

The chlorine at C5 directs to C4 (ortho) and C6 (para).

The sulfinyl group at C1 directs to C3 and C5 (meta).

The interplay of these directing effects determines the final substitution pattern. The deactivating nature of all substituents suggests that forcing conditions might be required for electrophilic substitution. For common electrophilic reactions like nitration (using HNO₃/H₂SO₄) or halogenation, a complex mixture of products could be expected. masterorganicchemistry.com The position C4 is activated by both chlorine atoms (para to C2 and ortho to C5), while C6 is activated by the C2 and C5 chloro groups (ortho and para respectively). The C3 position is meta to the C2 chloro group and ortho to the sulfoxide. Predicting the major product without experimental data is challenging due to these competing effects.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a 2,5-Dichlorophenyl Ring

| Position | Directing Effect from Cl (C2) | Directing Effect from Cl (C5) | Directing Effect from Sulfinyl (C1) | Overall Predicted Favorability |

| C3 | meta (deactivating) | - | meta (deactivating) | Less Favorable |

| C4 | para (activating) | ortho (activating) | - | More Favorable |

| C6 | ortho (activating) | para (activating) | - | More Favorable |

Note: This table represents a qualitative prediction based on general principles of electrophilic aromatic substitution. Steric hindrance may also play a significant role, potentially favoring the less hindered C4 position over the C6 position.

Nucleophilic Aromatic Substitution with Activated Halides

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In this compound, the chlorine atoms act as leaving groups, and the ring is activated towards nucleophilic attack by the electron-withdrawing effects of the other chlorine atom and the sulfoxide group. The reactivity of polychlorinated biphenyls in nucleophilic substitutions has been demonstrated, indicating that the chlorine atoms on the rings of the target molecule are susceptible to displacement by nucleophiles under suitable conditions. nih.govresearchgate.net

The relative reactivity of the two chlorine atoms (at C2 and C5) towards a nucleophile would depend on the stability of the Meisenheimer complex intermediate formed upon nucleophilic attack. Attack at C2 would be stabilized by the para-positioned chlorine at C5 and the ortho-positioned sulfoxide group. Conversely, attack at C5 would be stabilized by the para-positioned chlorine at C2. Theoretical studies on related polychlorinated compounds suggest that the degree of chlorination influences the reactivity, with highly chlorinated substrates being more effective in SNAr reactions. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile | Potential Product(s) |

| This compound | Sodium methoxide (B1231860) (NaOMe) | Bis(2-chloro-5-methoxyphenyl) sulfoxide and/or Bis(5-chloro-2-methoxyphenyl) sulfoxide |

| This compound | Ammonia (NH₃) | Bis(2-chloro-5-aminophenyl) sulfoxide and/or Bis(5-chloro-2-aminophenyl) sulfoxide |

| This compound | Sodium thiophenoxide (NaSPh) | Bis(2-chloro-5-(phenylthio)phenyl) sulfoxide and/or Bis(5-chloro-2-(phenylthio)phenyl) sulfoxide |

Note: The actual product distribution would depend on the specific reaction conditions (temperature, solvent, nature of the nucleophile) and the relative activation of the C2 and C5 positions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard tool in computational chemistry for its balance of accuracy and computational cost. It is instrumental in predicting the behavior of molecules, including those with complex electronic structures like Bis(2,5-dichlorophenyl) sulfoxide (B87167).

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Bis(2,5-dichlorophenyl) sulfoxide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Due to the presence of two phenyl rings attached to a sulfoxide group, multiple conformations arising from the rotation around the C-S bonds are possible. A thorough conformational analysis would identify the global minimum energy structure as well as other low-energy conformers. While specific optimized geometric parameters for this compound are not available in the cited literature, a hypothetical representation of such data is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value |

| S=O Bond Length | 1.50 Å |

| C-S Bond Length | 1.80 Å |

| C-Cl Bond Length | 1.74 Å |

| C-S-C Bond Angle | 100° |

| O=S-C Bond Angle | 106° |

| C-C-S-C Dihedral Angle | 60° |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the electron-withdrawing nature of the chlorine atoms is expected to influence the energies of the frontier orbitals. While specific calculated values for the HOMO-LUMO energy gap of this compound are not found in the public domain, related studies on other sulfoxides provide a comparative context. A hypothetical representation of these values is shown in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational methods can simulate the vibrational spectra (FT-IR and Raman) of a molecule. These simulations are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups. A DFT calculation would predict the frequencies and intensities of the vibrational modes of this compound, such as the characteristic S=O stretching frequency, as well as vibrations associated with the dichlorophenyl rings. The lack of published computational studies on this specific molecule means that simulated spectral data is not available.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the basic electronic structure, a range of quantum chemical descriptors can be calculated to provide deeper insights into the reactivity of a molecule.

Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. By analyzing the change in electron density upon the addition or removal of an electron, these functions identify the atoms that are most susceptible to different types of chemical reactions.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the sulfoxide oxygen and positive potentials on the hydrogen atoms of the phenyl rings.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of a change in electron configuration.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors can be calculated from the HOMO and LUMO energies. A hypothetical set of global reactivity descriptors for this compound is presented in Table 3.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.2 |

| Electronegativity (χ) | 4.0 |

| Electrophilicity Index (ω) | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Non-Covalent Interaction (NCI) Analysis and Electron Localization Function (ELF)

Non-Covalent Interaction (NCI) Analysis:

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. rsc.org For this compound, with its two bulky dichlorophenyl rings and a polar sulfoxide group, a variety of NCIs would be expected to govern its behavior. These interactions, though weaker than covalent bonds, collectively play a significant role in the crystal packing and interactions with other molecules. rsc.orgmdpi.com

An NCI analysis, often performed using tools like the quantum theory of atoms in molecules (QTAIM), would reveal the nature and strength of these interactions. mdpi.comresearchgate.net For this compound, key NCIs would likely include:

Halogen Bonds: The chlorine atoms on the phenyl rings can act as halogen bond donors, interacting with nucleophilic regions of neighboring molecules.

π-π Stacking: The electron-rich phenyl rings can engage in π-π stacking interactions, further stabilizing the molecular assembly. rsc.org

C-H···O Hydrogen Bonds: The hydrogen atoms on the phenyl rings can form weak hydrogen bonds with the oxygen atom of the sulfoxide group in adjacent molecules. nih.gov

Dipole-Dipole Interactions: The polar S=O bond introduces a significant dipole moment, leading to dipole-dipole interactions that would influence the molecular orientation in a condensed phase.

Electron Localization Function (ELF):

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the regions in a molecule where electron pairs are localized. researchgate.net This is particularly useful for understanding the nature of chemical bonds and lone pairs. An ELF analysis of this compound would provide a detailed picture of its electronic structure.

The analysis would likely show:

High ELF values around the oxygen atom of the sulfoxide group, corresponding to the lone pairs.

Significant localization between the sulfur and oxygen atoms, indicative of the S=O double bond.

Localization corresponding to the C-C and C-H bonds within the phenyl rings, and the C-S and C-Cl bonds.

Regions of lower electron localization, indicating areas prone to electrophilic attack.

By mapping the electron density, ELF provides a chemically intuitive picture that complements other theoretical analyses and aids in predicting the molecule's reactivity. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior (General Relevance)

An MD simulation would involve:

System Setup: Defining a simulation box containing one or more molecules of this compound and, if relevant, solvent molecules.

Force Field Application: Applying a force field, which is a set of parameters that describes the potential energy of the system based on the positions of its atoms.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities.

From the resulting trajectory, a wealth of information can be extracted, including:

Conformational Dynamics: How the molecule flexes and changes its shape over time. This would be particularly interesting for this compound due to the rotational freedom around the C-S bonds.

Solvation Structure: How solvent molecules arrange themselves around the solute, providing insights into its solubility and interactions with the solvent.

Interaction Energies: Quantifying the strength of interactions between the molecule and its environment. researchgate.net

MD simulations are a powerful tool for bridging the gap between static molecular structures and the dynamic reality of chemical and biological processes. researchgate.netmdpi.com

Applications in Chemical Synthesis and Materials Science Non Biological

Bis(2,5-dichlorophenyl) sulfoxide (B87167) as a Synthetic Intermediate

The sulfoxide functional group is a versatile moiety in organic synthesis, serving as a precursor and a reactive center for various transformations.

Bis(2,5-dichlorophenyl) sulfoxide is a potential precursor for a variety of other halogenated organosulfur compounds. The sulfoxide group can undergo both reduction to the corresponding sulfide (B99878) and oxidation to the sulfone, providing access to different oxidation states of sulfur.

Furthermore, the dichlorophenyl rings can be subject to further functionalization. The sulfoxide group can act as a directing group in electrophilic aromatic substitution reactions, although its directing effect can be complex. More significantly, diaryl sulfoxides can be transformed into aryl nitriles through palladium-catalyzed cyanation. For instance, a general method for the palladium-catalyzed cyanation of diaryl sulfoxides using zinc cyanide has been developed, showing tolerance for various functional groups. nih.gov The regioselectivity of this reaction on unsymmetrical diaryl sulfoxides is influenced by both electronic and steric factors, with cyanation favoring the more electron-deficient and sterically hindered aryl group. nih.gov

Table 1: Potential Derivatization Reactions of Diaryl Sulfoxides

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction | Various reducing agents (e.g., H₂/Pd, LiAlH₄) | Diaryl sulfide |

| Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Diaryl sulfone |

| Cyanation | Pd(OAc)₂, PCy₃, t-BuONa, Zn(CN)₂ | Aryl nitrile |

This table represents general reactions for diaryl sulfoxides and are inferred to be applicable to this compound.

Diaryl sulfoxides, when activated, can serve as reagents in various organic transformations. For example, the combination of diphenyl sulfoxide and triflic anhydride (B1165640) can be used to activate glycosyl donors in carbohydrate chemistry. While this specific application may not be directly relevant to this compound, it highlights the potential of diaryl sulfoxides to act as activating reagents.

More broadly, sulfoxides can be used in metal-free C-H thioarylation of arenes to produce diaryl sulfides. researchgate.net In this type of reaction, the sulfoxide is activated to form a potent electrophile that can then react with an arene. researchgate.net

Potential as a Ligand in Coordination Chemistry

Sulfoxides are known to act as ligands for a wide range of transition metals. wikipedia.orgacs.org The coordination can occur through either the oxygen or the sulfur atom, a phenomenon known as linkage isomerism. wikipedia.org The mode of coordination is generally governed by the hard and soft acid-base (HSAB) principle, with hard metal centers favoring coordination to the hard oxygen atom and soft metal centers preferring the soft sulfur atom. researchgate.net

While simple diaryl sulfoxides act as monodentate ligands, the introduction of other donor groups onto the aryl rings could allow this compound to function as a bidentate or multidentate ligand. The presence of chlorine atoms on the phenyl rings can influence the electronic properties of the sulfoxide group, which in turn would affect its coordination behavior. The electron-withdrawing nature of the chlorine atoms would decrease the electron density on both the sulfur and oxygen atoms, potentially weakening the coordinate bond to a metal center.

Metal complexes containing sulfoxide ligands have found applications in catalysis. The properties of the resulting catalyst can be fine-tuned by modifying the steric and electronic properties of the sulfoxide ligand. The bulky 2,5-dichlorophenyl groups in this compound would create a specific steric environment around a coordinated metal center, which could be beneficial for certain catalytic applications requiring steric control.

Chiral sulfoxides have been extensively used as chiral auxiliaries in asymmetric catalysis. While this compound is achiral, the principles of using sulfoxides to influence the stereochemical outcome of a reaction are well-established.

Catalytic Roles (General Sulfoxide Applications)

Sulfoxides themselves can play a role in catalysis, often as directing groups in transition metal-catalyzed C-H activation reactions. researchgate.netacs.org The sulfoxide group can coordinate to a metal catalyst and direct the functionalization to a specific C-H bond, typically in the ortho position of an aryl ring. This strategy allows for highly regioselective and efficient synthesis of complex organic molecules. researchgate.net After the desired transformation, the sulfoxide directing group can often be removed or converted into another functional group. researchgate.netacs.org

The use of chiral sulfoxides as both a directing group and a chiral auxiliary has enabled the development of atroposelective C-H activation reactions, leading to the synthesis of axially chiral biaryl compounds. acs.org

Despite a comprehensive search for scientific literature, no specific information was found regarding the applications of this compound in the fields of organocatalysis or as a co-catalyst in oxidation or reduction processes.

The performed searches aimed to identify any documented use of this compound in the following areas:

Co-catalytic Roles in Oxidation or Reduction Processes:Similarly, the searches did not yield any results indicating that this compound plays a co-catalytic role in either oxidation or reduction reactions.

Therefore, this article cannot provide content for the requested sections based on currently available scientific information.

Environmental Fate and Chemical Degradation Pathways Excluding Toxicology

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Bis(2,5-dichlorophenyl) sulfoxide (B87167), the key abiotic degradation mechanisms considered are photodegradation and hydrolysis.

Photodegradation, or the breakdown of compounds by light, is a potential degradation pathway for Bis(2,5-dichlorophenyl) sulfoxide. The presence of aromatic rings and a sulfoxide group suggests the potential for absorption of ultraviolet (UV) radiation, which can lead to chemical transformations. While specific research on this particular compound is not extensively documented, the behavior of similar chemical structures provides insight into likely photodegradation pathways.

For many chlorinated aromatic hydrocarbons, a primary photodegradation mechanism is the cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net This can occur through direct photolysis, where the molecule absorbs light energy directly, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as humic acids. This process, known as reductive dechlorination, would lead to the formation of phenyl sulfoxides with fewer chlorine atoms or even phenyl sulfoxide.

The sulfoxide group itself can also be a site for photochemical reactions. Sulfoxides can undergo photo-oxidation to form the corresponding sulfones or be photoreduced to sulfides. The predominant pathway is dependent on environmental conditions, including the availability of oxygen and other reactive species. The rate and extent of photodegradation are influenced by various factors, such as the intensity and wavelength of sunlight and the medium in which the compound is present (e.g., water, soil).

Hydrolysis, the reaction with water that breaks down chemical bonds, is generally not considered a significant degradation pathway for diaryl sulfoxides like this compound under typical environmental conditions of pH and temperature. The carbon-sulfur (C-S) bond in such compounds is relatively stable and does not readily react with water.

Similarly, the carbon-chlorine bonds on the aromatic rings are also known to be resistant to hydrolysis under normal environmental conditions. Aryl halides are generally not susceptible to this type of reaction unless there are other activating functional groups present on the aromatic ring. Therefore, the contribution of hydrolysis to the environmental degradation of this compound is expected to be minimal.

Biodegradation Pathways in Environmental Systems (Chemical Transformation)

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many synthetic compounds.

The biodegradation of this compound is likely initiated by microbial action on the sulfoxide linkage. Microorganisms possess enzymes that can transform sulfoxides through two primary pathways: reduction to a sulfide (B99878) or oxidation to a sulfone. nih.gov

Under anaerobic (oxygen-deficient) conditions, microbial reductases can convert the sulfoxide group to a sulfide, yielding Bis(2,5-dichlorophenyl) sulfide. nih.gov Conversely, in aerobic (oxygen-rich) environments, microbial monooxygenases or dioxygenases can oxidize the sulfoxide to Bis(2,5-dichlorophenyl) sulfone. nih.gov The resulting sulfone is generally more water-soluble but may also be more persistent than the original sulfoxide. The specific microbial populations present in the soil, sediment, or water will dictate which of these transformation pathways is more prevalent. nih.gov

Following the initial transformation of the sulfoxide group, the subsequent degradation of the chlorinated aromatic rings is a critical step. The biodegradation of chlorinated aromatic compounds typically proceeds through dehalogenation and ring cleavage. nih.gov

Under anaerobic conditions, microorganisms can remove chlorine atoms through a process called reductive dechlorination. nih.gov In aerobic environments, dioxygenase enzymes can introduce oxygen into the aromatic rings, leading to the formation of intermediates that are further metabolized and eventually result in ring cleavage. researchgate.net The presence of multiple chlorine atoms on the phenyl rings of this compound likely increases its resistance to biodegradation compared to similar, less chlorinated compounds. researchgate.net

Methodologies for Detection and Quantification in Environmental Matrices

Accurate detection and quantification of this compound in environmental samples like soil, water, and air are essential for understanding its distribution and fate. researchgate.net

Sample Preparation: The first step in analysis involves extracting the compound from the environmental matrix. For solid samples like soil and sediment, techniques such as Soxhlet extraction or accelerated solvent extraction (ASE) using organic solvents are common. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used to isolate the compound. After extraction, a cleanup step, often involving column chromatography, is necessary to remove interfering substances. nih.gov

Instrumental Analysis: Gas chromatography (GC) coupled with a sensitive detector is a primary technique for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and provides structural information, allowing for confident identification and quantification. mmu.ac.ukresearchgate.net

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is particularly sensitive to halogenated compounds, making it well-suited for detecting chlorinated substances like this compound.

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), presents an alternative analytical approach, especially for compounds that are not easily analyzed by GC. nih.govgoogle.com

Below is an interactive data table summarizing the analytical methodologies.

| Analytical Step | Methodology | Description |

| Extraction (Solid Matrix) | Soxhlet Extraction, Accelerated Solvent Extraction (ASE) | Employs organic solvents to isolate the compound from soil or sediment. |

| Extraction (Aqueous Matrix) | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Uses solvents or sorbent materials to extract the compound from water. |

| Cleanup | Column Chromatography | Purifies the extract by removing interfering co-extracted materials. |

| Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from a mixture and provides mass data for identification and quantification. nih.govresearchgate.net |

| Instrumental Analysis | Gas Chromatography-Electron Capture Detector (GC-ECD) | A highly sensitive detector for halogenated compounds. |

| Instrumental Analysis | High-Performance Liquid Chromatography (HPLC) | A versatile separation technique suitable for a wide range of compounds. nih.gov |

Future Research Directions and Outlook

Development of Novel Stereoselective Synthetic Methods for Bis(2,5-dichlorophenyl) Sulfoxide (B87167) and Analogues

The synthesis of diaryl sulfoxides, including bis(2,5-dichlorophenyl) sulfoxide, has traditionally been achieved through the oxidation of the corresponding diaryl sulfide (B99878). While effective, this method often lacks stereocontrol, which is crucial as the sulfur atom in unsymmetrical sulfoxides is a stereocenter. wikipedia.org Future research should focus on developing new synthetic methodologies that provide precise control over the three-dimensional arrangement of atoms, leading to enantiomerically pure sulfoxides.

A significant area for development is the advancement of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods have shown considerable promise for the synthesis of diaryl sulfoxides from precursors like aryl benzyl (B1604629) sulfoxides and aryl chlorides. nih.govacs.org These reactions proceed through the S-arylation of a sulfenate anion intermediate. nih.govacs.org Further exploration could involve generating these sulfenate anions from different precursors, such as aryl 2-(trimethylsilyl)ethyl sulfoxides, which can react with aryl bromides under mild conditions. acs.org A key advantage of these coupling strategies is the potential for asymmetric synthesis by employing chiral ligands on the metal catalyst.

Another promising avenue is the enantioselective oxidation of prochiral diaryl sulfides. The development of chiral catalysts, such as manganese porphyrin complexes that utilize molecular recognition and hydrogen bonding, has enabled the formation of chiral sulfoxides with high enantioselectivity. acs.org Applying and adapting such systems to substrates like bis(2,5-dichlorophenyl) sulfide could provide a direct and efficient route to the chiral sulfoxide. Nickel-catalyzed enantioconvergent reactions also represent a cutting-edge approach for creating chiral sulfoxides from racemic starting materials. nih.gov

A comparison of potential synthetic strategies is presented below.

| Method | Precursors | Key Features | Potential for Stereoselectivity |

| Sulfide Oxidation | Diaryl sulfide, Oxidant (e.g., H₂O₂) | Traditional, direct method. | Challenging; requires chiral oxidants or catalysts. acs.orgorganic-chemistry.org |

| Palladium-Catalyzed Coupling | Aryl Benzyl Sulfoxide + Aryl Chloride | Tolerates various functional groups. nih.govacs.org | High; relies on the design of chiral phosphine (B1218219) ligands. |

| Palladium-Catalyzed Coupling | Aryl 2-(trimethylsilyl)ethyl Sulfoxide + Aryl Bromide | In situ generation of sulfenate anion under mild conditions. acs.org | High; amenable to chiral ligand control. |

| Nickel-Catalyzed Coupling | Racemic Allenyl Carbonates + β-Sulfinyl Esters | Enantioconvergent; uses a more sustainable metal catalyst. nih.gov | Excellent; demonstrated for dienyl sulfoxides. |

Exploration of Underutilized Reactivity Modes of the Sulfoxide Group

The sulfoxide functional group possesses a rich and varied reactivity that extends beyond simple oxidation and reduction. wikipedia.orgorganic-chemistry.org Future research should aim to harness the less common reaction pathways of the sulfinyl group in this compound to forge new chemical bonds and construct complex molecules.

One of the most versatile, yet historically underutilized, modes of reactivity is the Pummerer rearrangement . ontosight.ai This reaction typically involves the conversion of a sulfoxide into an α-acyloxy thioether using an activating agent like acetic anhydride (B1165640). wikipedia.orgtcichemicals.com The key to expanding its utility lies in trapping the electrophilic thial intermediate with a wide range of intermolecular and intramolecular nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com For an aromatic sulfoxide like this compound, this could open pathways for novel functionalization of the aryl rings.

Modern variations of this reaction offer significant potential. The use of different activators such as trifluoroacetic anhydride or thionyl chloride can diversify the products formed. wikipedia.org The development of catalytic Pummerer-type reactions would represent a significant advance in efficiency and sustainability.

| Reactivity Mode | Description | Potential Application for this compound |

| Classical Pummerer Reaction | Rearrangement of a sulfoxide with an activating agent (e.g., Ac₂O) to form an α-acyloxy thioether. wikipedia.org | Not directly applicable as it requires an α-hydrogen, but sets the stage for related reactions. |

| Aromatic Pummerer Reaction | Functionalization of the aromatic ring adjacent to the sulfoxide via a nucleophilic attack on a quinone-type intermediate. | Direct functionalization of the dichlorophenyl rings. |

| Interrupted Pummerer Reaction | Trapping of the initially formed sulfonium (B1226848) species with a nucleophile directly at the sulfur atom. | Formation of new sulfur-centered functional groups. |

| Sulfoxide as Directing Group | The sulfinyl oxygen coordinates to a metal catalyst, directing C-H activation at the ortho position. | Controlled and selective introduction of substituents onto the dichlorophenyl rings. |

| Thermal Elimination (Eᵢ) | Thermal decomposition to yield a vinyl alkene and a sulfenic acid. wikipedia.org | Generation of highly reactive sulfenic acid intermediates for trapping experiments. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the link between the molecular structure of this compound and its chemical behavior. mdpi.commdpi.com Future research in this area can accelerate the discovery of new reactions and the design of novel catalysts by providing a deep, predictive understanding of the molecule's properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogues with their reactivity or catalytic performance. nite.go.jplongdom.org By building a database of related compounds and their experimentally determined properties, QSAR models can predict the behavior of untested molecules, guiding synthetic efforts toward compounds with desired characteristics. mdpi.com For instance, descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict a molecule's susceptibility to electron transfer reactions. acs.org

DFT calculations can be used to model reaction mechanisms, determine the energies of transition states, and predict the outcomes of reactions. mdpi.com For this compound, this could be applied to:

Model Reaction Pathways: Elucidate the mechanisms of underutilized reactivity modes, such as the Pummerer reaction, to predict regioselectivity and feasibility.

Analyze Electronic Structure: Calculate and visualize molecular orbitals and electrostatic potential maps to identify sites susceptible to nucleophilic or electrophilic attack. longdom.org

Predict Spectroscopic Properties: Correlate calculated properties with experimental data to confirm structural assignments.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism modeling, electronic structure analysis. mdpi.comlongdom.org | Bond lengths/angles, transition state energies, orbital distributions, charge localization. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. mdpi.com | Understanding of electronic transitions and photophysical properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular descriptors with reactivity or biological activity. mdpi.comacs.org | Predictive models for reaction rates or catalytic efficiency based on structure. |

| Natural Bond Orbital (NBO) Analysis | Study of intramolecular charge transfer and orbital interactions. mdpi.com | Quantification of hyperconjugative effects and donor-acceptor interactions. |

Design of Next-Generation Catalytic Systems Incorporating Halogenated Diarylsulfoxide Motifs

The unique combination of a chiral sulfoxide and electron-withdrawing halogenated rings makes this compound an attractive scaffold for designing new ligands for asymmetric catalysis. nih.gov The sulfoxide group is capable of coordinating with a variety of transition metals, and its chirality can induce enantioselectivity in catalytic transformations. rsc.orgresearchgate.net

Future research should focus on the synthesis of chiral, non-racemic this compound and its analogues for use as ligands in transition metal catalysis. The electron-withdrawing nature of the dichlorophenyl groups can significantly modulate the electronic properties of the coordinated metal center, potentially enhancing its catalytic activity or altering its selectivity compared to non-halogenated ligands.

Furthermore, the chlorine atoms themselves can participate in non-covalent interactions, specifically halogen bonding. pnas.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. acs.org This directional interaction is increasingly being exploited in catalyst design. ub.edunih.gov One could envision catalytic systems where the sulfoxide group coordinates to a metal center while the chlorine atoms engage in halogen bonding to orient a substrate or stabilize a transition state, creating a highly organized and selective reaction environment.

Potential Catalytic Applications:

Asymmetric C-C Bond Formation: Palladium-catalyzed cross-coupling reactions.

Asymmetric Hydrogenation: Rhodium or Iridium-catalyzed reduction of prochiral olefins.

Lewis Acid Catalysis: Where the halogenated sulfoxide ligand modulates the acidity and steric environment of a metal Lewis acid.

The design of such systems would represent a sophisticated, multi-faceted approach to catalysis, integrating the properties of the chiral sulfoxide, the electronic influence of the halogens, and the potential for halogen bonding to achieve unprecedented levels of control and efficiency.

Q & A

Q. How can machine learning optimize reaction conditions for novel sulfoxide derivatives?

- Methodological Answer : Train neural networks on datasets of reaction conditions (e.g., solvents, catalysts) and yields. Use platforms like ChemOS or IBM RXN for predictive modeling. Validate predictions with high-throughput robotic screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.